2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 3-ethyl group and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl substituent. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often employed to enhance metabolic stability and binding affinity through electronegative interactions.
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S2/c1-2-20-15(22)14-12(7-8-23-14)19-16(20)24-9-13(21)18-11-5-3-10(17)4-6-11/h3-8H,2,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUBOHPDXBGUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiols as the nucleophile.
Acylation: The final step involves the acylation of the intermediate with 4-fluoroaniline to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research indicates that it has cytotoxic effects on human cancer cell lines, with IC50 values suggesting potent activity in the low micromolar range.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in animal models of arthritis.
Scientific Research Applications
The applications of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide span across various fields:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting bacterial infections and cancer therapies.
- Biological Research : Used in studies aimed at understanding disease mechanisms and developing therapeutic strategies.
- Pharmaceutical Development : The compound serves as a building block for synthesizing more complex molecules with enhanced biological properties.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its antitumor effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: The target’s thieno[3,2-d]pyrimidinone core differs from pyrazolo[3,4-d]pyrimidine () and thieno[3,2-b]pyridine (), which are associated with distinct target binding profiles. Pyrazolo-pyrimidines often exhibit potent kinase inhibition due to ATP-binding pocket compatibility, while thieno-pyridines are leveraged for their planar aromaticity in kinase recognition . The 4-oxo group in the target compound may enhance hydrogen-bonding interactions compared to non-oxygenated cores.
Substituent Impact: Fluorophenyl vs. Trifluoromethoxyphenyl: The trifluoromethoxy group in the analog increases lipophilicity (ClogP ~4.5 vs. Ethyl (Target) vs. Methyl (): The 3-ethyl group in the target compound may confer greater metabolic stability compared to methyl, as bulkier alkyl groups resist oxidative degradation. However, this could also reduce binding affinity if steric hindrance occurs . Chromenone Moiety (): The fused chromen-4-one system in Example 83 introduces rigidity and extended π-stacking capacity, likely contributing to its antineoplastic activity .
However, its thieno[3,2-b]pyridine core and methoxyethylamino-pyridine side chain likely confer selectivity for specific kinase domains (e.g., EGFR or VEGFR) . The antineoplastic activity of Example 83 () highlights the therapeutic relevance of fluorophenyl and pyrimidine-based scaffolds in oncology .
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological profiles, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data and case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 339.48 g/mol. The structural representation is essential for understanding its interactions at the molecular level.
| Property | Value |
|---|---|
| Chemical Formula | C15H21N3O2S2 |
| Molecular Weight | 339.48 g/mol |
| IUPAC Name | This compound |
| SMILES | CCn2c(SCC(=O)NCCC(C)C)nc1ccsc1c2=O |
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that compounds similar to this derivative showed IC50 values in the low micromolar range against breast cancer MCF-7 cells. This suggests potential for further development as anticancer agents .
2. Antimicrobial Activity
Thienopyrimidine compounds have also been noted for their antimicrobial properties:
- In vitro studies have shown that derivatives exhibit activity against a range of bacterial strains, making them candidates for further exploration as antimicrobial agents .
3. Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes:
- Preliminary docking studies indicate that the presence of the fluorine atom enhances binding affinity to targets such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of thienopyrimidine derivatives:
- Cytotoxicity Against Cancer Cells
-
Enzyme Inhibition Assays
- In a series of enzyme inhibition assays, compounds structurally related to our target showed moderate inhibition against COX-2 and LOX enzymes with IC50 values ranging from 10 to 30 μM. The presence of halogen atoms was noted to enhance inhibitory activity due to increased lipophilicity and interaction with active sites .
- Molecular Docking Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
